

Unraveling the Mechanism of Action of FGFR1 Inhibitor-17: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *FGFR1 inhibitor-17*

Cat. No.: *B10801531*

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Introduction:

FGFR1 inhibitor-17, also identified as Compound 92, has emerged as a potent and selective inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), a key player in cell proliferation, differentiation, and angiogenesis. Dysregulation of the FGFR1 signaling pathway is implicated in various cancers, making it a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of the available information on the mechanism of action of **FGFR1 inhibitor-17**, drawing from publicly accessible data. However, a detailed, peer-reviewed scientific publication outlining the specific discovery, synthesis, and comprehensive biological evaluation of **FGFR1 inhibitor-17** (Compound 92, CAS 308298-51-3) remains to be identified in the public domain. The information presented herein is aggregated from commercial supplier data and general knowledge of FGFR inhibitor mechanisms.

Core Mechanism of Action

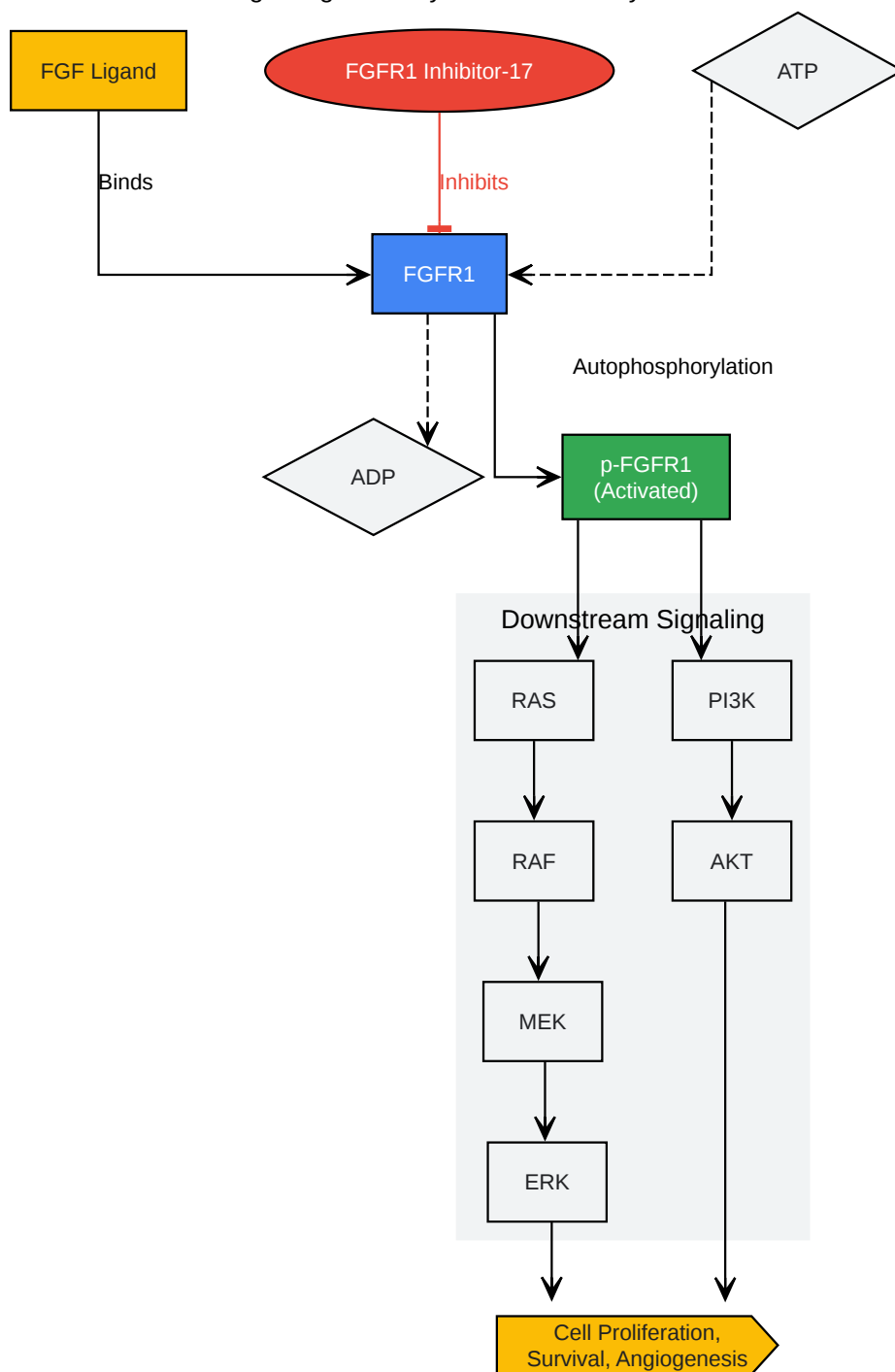
FGFR1 inhibitor-17 is presumed to act as an ATP-competitive inhibitor. This mechanism involves the inhibitor binding to the ATP-binding pocket of the FGFR1 kinase domain. By occupying this site, it prevents the binding of ATP, which is essential for the autophosphorylation and subsequent activation of the receptor. This blockade of phosphorylation effectively halts the downstream signaling cascades that are crucial for tumor cell growth and survival.

FGFR1 Signaling Pathway and Inhibition

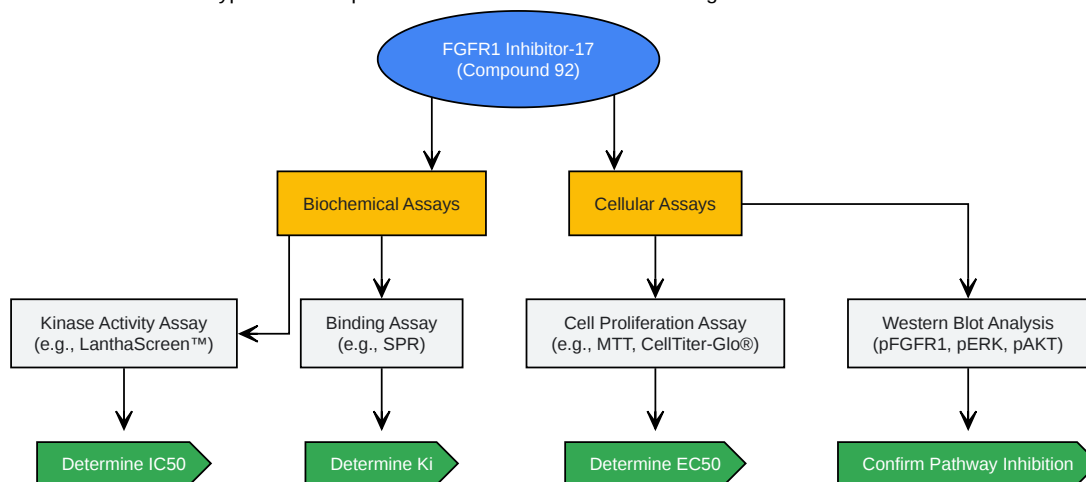
The binding of fibroblast growth factors (FGFs) to FGFR1 induces receptor dimerization and activation of its intracellular tyrosine kinase domain. This triggers a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which are central to cell proliferation, survival, and migration. **FGFR1 inhibitor-17**, by blocking the initial phosphorylation event, effectively abrogates these downstream signals.

Visualizing the Inhibition

FGFR1 Signaling Pathway and Inhibition by Inhibitor-17



Hypothetical Experimental Workflow for Characterizing FGFR1 Inhibitor-17



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com